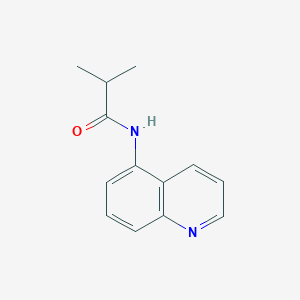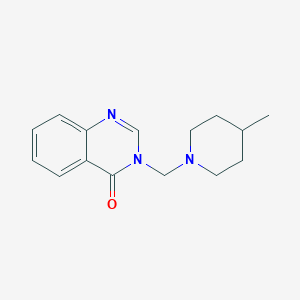
3-((4-methylpiperidin-1-yl)methyl)quinazolin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-((4-methylpiperidin-1-yl)methyl)quinazolin-4(3H)-one: is a synthetic organic compound that belongs to the quinazolinone class. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound, in particular, has garnered interest due to its unique structural features and potential pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((4-methylpiperidin-1-yl)methyl)quinazolin-4(3H)-one typically involves the following steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.
Introduction of the Piperidine Moiety: The piperidine moiety is introduced via nucleophilic substitution reactions. This involves reacting the quinazolinone core with 4-methylpiperidine in the presence of a suitable base such as sodium hydride or potassium carbonate.
Final Coupling: The final step involves coupling the piperidine-substituted quinazolinone with a suitable alkylating agent to introduce the methyl group at the piperidine nitrogen.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine moiety, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can target the quinazolinone core, potentially converting it to dihydroquinazolinone derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the methyl group attached to the piperidine nitrogen.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve bases like sodium hydride (NaH) or potassium carbonate (K2CO3) and suitable alkylating agents.
Major Products
Oxidation: N-oxide derivatives of the piperidine moiety.
Reduction: Dihydroquinazolinone derivatives.
Substitution: Various alkylated derivatives depending on the alkylating agent used.
Scientific Research Applications
3-((4-methylpiperidin-1-yl)methyl)quinazolin-4(3H)-one: has been explored for various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential as an enzyme inhibitor, particularly targeting kinases and other regulatory proteins.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-((4-methylpiperidin-1-yl)methyl)quinazolin-4(3H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. In the case of receptor interactions, the compound may act as an agonist or antagonist, influencing signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
Quinazolin-4(3H)-one: The parent compound without the piperidine moiety.
4-methylpiperidine: The piperidine derivative without the quinazolinone core.
3-((4-methylpiperidin-1-yl)methyl)quinazoline: Similar structure but lacks the carbonyl group at the 4-position.
Uniqueness
3-((4-methylpiperidin-1-yl)methyl)quinazolin-4(3H)-one: is unique due to the combination of the quinazolinone core and the piperidine moiety, which imparts distinct pharmacological properties. This combination allows for diverse interactions with biological targets, making it a valuable compound for drug discovery and development.
Properties
Molecular Formula |
C15H19N3O |
|---|---|
Molecular Weight |
257.33 g/mol |
IUPAC Name |
3-[(4-methylpiperidin-1-yl)methyl]quinazolin-4-one |
InChI |
InChI=1S/C15H19N3O/c1-12-6-8-17(9-7-12)11-18-10-16-14-5-3-2-4-13(14)15(18)19/h2-5,10,12H,6-9,11H2,1H3 |
InChI Key |
WKYSTYIGVFDOAM-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCN(CC1)CN2C=NC3=CC=CC=C3C2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


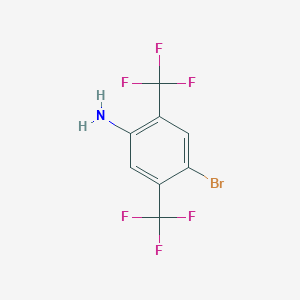
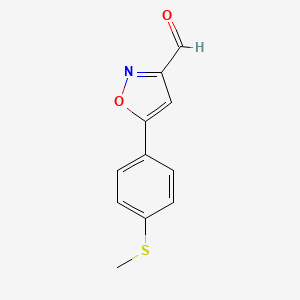
![8-Hydroxy-2-methylbenzofuro[3,2-b]quinoline-11-carboxylic acid](/img/structure/B14871485.png)
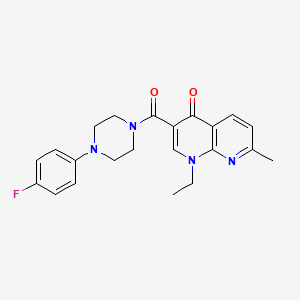

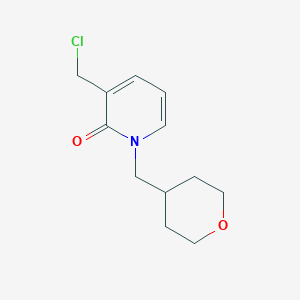
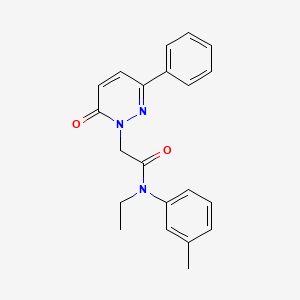
![2-((Imidazo[1,2-a]pyridin-2-ylmethoxy)methyl)benzo[d]thiazole](/img/structure/B14871517.png)
![8-Ethyl-6-azaspiro[3.4]octan-7-one](/img/structure/B14871523.png)
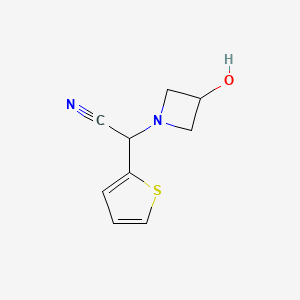
![Methyl 4-([2-(ethoxycarbonyl)-4,4,4-trifluoro-3-oxobut-1-enyl]amino)thiophene-3-carboxylate](/img/structure/B14871527.png)
